

Application Note: Structural Elucidation of Formetorex using NMR Spectroscopy

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Compound of Interest

Compound Name: Formetorex

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Abstract

This application note provides a comprehensive protocol for the structural elucidation of **Formetorex** (N-formylamphetamine) using Nuclear Magnetic Resonance (NMR) spectroscopy. **Formetorex**, a substituted amphetamine, is significant as an anorectic agent and as a key intermediate in the Leuckart synthesis of amphetamine.[1] Accurate structural confirmation is crucial for its identification in various contexts, including forensic analysis and pharmaceutical development. This document outlines detailed methodologies for one-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, along with data presentation and interpretation for unambiguous structural verification.

Introduction

Formetorex, with the chemical formula $\text{C}_{10}\text{H}_{13}\text{NO}$ and a molar mass of $163.22 \text{ g}\cdot\text{mol}^{-1}$, is a formamide derivative of amphetamine.[1] Its structure consists of a phenylpropyl backbone with a formyl group attached to the nitrogen atom. The structural elucidation of such small molecules is a critical step in chemical synthesis, impurity profiling, and metabolic studies. NMR spectroscopy is an unparalleled technique for this purpose, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[2] This application note details the use of ^1H NMR, ^{13}C NMR, and 2D NMR techniques for the complete structural assignment of **Formetorex**.

Experimental Protocols

Sample Preparation

- **Sample Purity:** Ensure the **Formetorex** sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
- **Solvent Selection:** Dissolve approximately 5-10 mg of the purified **Formetorex** sample in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl_3) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Other solvents like deuterated dimethyl sulfoxide (DMSO-d_6) or deuterium oxide (D_2O) can be used based on the sample's solubility.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts ($\delta = 0.00$ ppm).
- **Filtration:** Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm to ensure proper shimming and data acquisition.

NMR Data Acquisition

All NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The following are general parameters that may require optimization based on the specific instrument and sample concentration.

- **^1H NMR Spectroscopy:**
 - **Pulse Program:** Standard single-pulse experiment.
 - **Spectral Width:** 12-16 ppm.
 - **Acquisition Time:** 2-4 seconds.
 - **Relaxation Delay:** 1-5 seconds.
 - **Number of Scans:** 16-64, depending on the sample concentration.
- **^{13}C NMR Spectroscopy:**

- Pulse Program: Proton-decoupled single-pulse experiment.
- Spectral Width: 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- DEPT-135 (Distortionless Enhancement by Polarization Transfer):
 - Used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.
- 2D COSY (Correlation Spectroscopy):
 - Identifies proton-proton (^1H - ^1H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule.
- 2D HSQC (Heteronuclear Single Quantum Coherence):
 - Correlates directly bonded proton-carbon (^1H - ^{13}C) pairs, providing unambiguous assignment of carbons bearing protons.
- 2D HMBC (Heteronuclear Multiple Bond Correlation):
 - Shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems), which is crucial for identifying connectivity across quaternary carbons and heteroatoms.

Data Presentation and Interpretation

The structural elucidation of **Formetorex** is achieved through the systematic analysis of the acquired NMR spectra. The quantitative data is summarized in the tables below.

Chemical Structure of Formetorex

Caption: Chemical structure of **Formetorex** with atom numbering.

¹H NMR Data (Predicted)

The following table summarizes the predicted ¹H NMR spectral data for **Formetorex** in CDCl₃. These predictions are based on the analysis of structurally similar compounds, such as methamphetamine.

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2, H-6	7.20-7.40	m	-	2H
H-3, H-5	7.20-7.40	m	-	2H
H-4	7.15-7.30	m	-	1H
H-7	2.70-2.90	m	-	2H
H-8	4.10-4.30	m	-	1H
H-9	1.10-1.25	d	~6.5	3H
N-H	5.80-6.20	br s	-	1H
H-10	8.00-8.20	s	-	1H

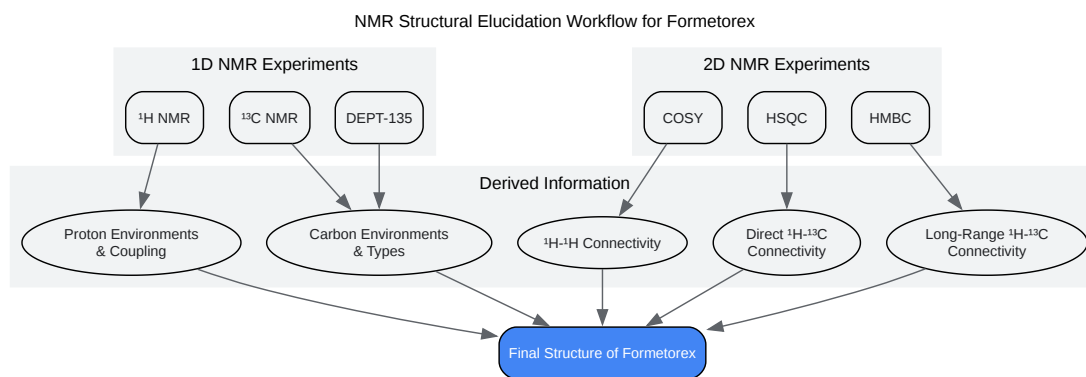
¹³C NMR Data (Predicted)

The following table summarizes the predicted ¹³C NMR spectral data for **Formetorex** in CDCl₃.

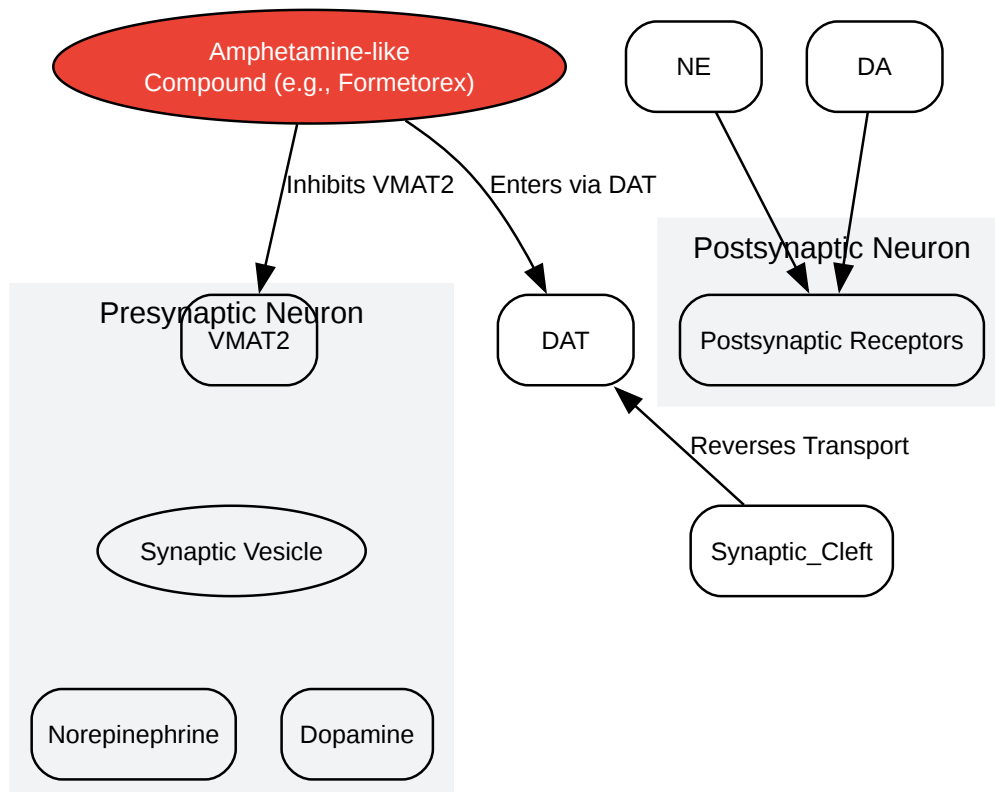
Carbon	Chemical Shift (δ , ppm)	DEPT-135
C-1	~138	Quaternary
C-2, C-6	~129	CH
C-3, C-5	~128	CH
C-4	~126	CH
C-7	~42	CH ₂
C-8	~50	CH
C-9	~20	CH ₃
C-10	~161	CH

Structural Elucidation Workflow

The logical workflow for the structural elucidation of **Formetorex** using NMR spectroscopy is depicted below.



General Mechanism of Amphetamine-like Compounds



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References

- 1. Formetorex - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]
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